6-Nitro Position on Benzothiazole Is a Strong Determinant of DprE1 Inhibitory Potency
The 6-nitro substitution on the benzothiazole ring, as present in this compound, has been shown in a congeneric series to be critical for selective inhibition of Mycobacterium tuberculosis DprE1. In a head-to-head series, derivatives bearing the 6-nitrobenzothiazole core displayed IC₅₀ values in the low micromolar range (e.g., 2.1 µM for the most potent derivative), whereas the corresponding des-nitro analogs or those with the nitro group at other positions were essentially inactive (IC₅₀ > 50 µM) [1]. While the data are from a thioether-linked series rather than the piperazine-ethanone platform, the essentiality of the 6-nitro motif for target engagement is conserved across the chemotype.
| Evidence Dimension | Inhibitory potency (IC₅₀) against M. tuberculosis DprE1 enzyme |
|---|---|
| Target Compound Data | Not directly measured for this specific compound; inferred from isosteric 6-nitrobenzothiazole derivatives |
| Comparator Or Baseline | Des-nitro or nitro-positional isomers from the same series |
| Quantified Difference | >24-fold reduction in potency when 6-nitro is absent or relocated |
| Conditions | Biochemical DprE1 enzyme inhibition assay (publication: Sharma et al., 2019) |
Why This Matters
Users pursuing antitubercular screening should prioritise 6-nitrobenzothiazole-containing compounds, as the 6-nitro group is a validated pharmacophoric element for DprE1 inhibition—an analog lacking this feature would likely be inactive.
- [1] Sharma R, et al. Design, synthesis and biological evaluation of some 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives as selective DprE1 inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1285-1299. View Source
